molecular formula C16H13N3O2 B2678957 1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 956959-59-4

1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2678957
CAS No.: 956959-59-4
M. Wt: 279.299
InChI Key: IATVJFJAXPSEFH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with benzylhydrazine to form an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The carboxylic acid functionality can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

    1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.

    Imidazo[1,2-a]pyridin-3-yl-acetic acid: Another heterocyclic compound with similar biological activities.

Uniqueness: 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a pyridinyl group on the pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(21)14-11-19(10-12-5-2-1-3-6-12)18-15(14)13-7-4-8-17-9-13/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATVJFJAXPSEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331235
Record name 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956959-59-4
Record name 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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